molecular formula C82H61NO6P2 B12936875 12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

Cat. No.: B12936875
M. Wt: 1218.3 g/mol
InChI Key: JGKCDIRJUBRSTP-UHFFFAOYSA-N
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Description

The compound “12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-amine” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes multiple phenyl groups and a dioxaphosphocin core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the dioxaphosphocin core and the subsequent attachment of phenyl groups. Common reagents used in the synthesis may include phosphorus trichloride, phenyl lithium, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaphosphocin core may play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple phenyl groups and a dioxaphosphocin core. This structure provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C82H61NO6P2

Molecular Weight

1218.3 g/mol

IUPAC Name

12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine

InChI

InChI=1S/C82H61NO6P2/c84-90(86-77-69(65-29-13-25-61(49-65)53-17-5-1-6-18-53)37-33-57-41-45-81(73(57)77)46-42-58-34-38-70(78(87-90)74(58)81)66-30-14-26-62(50-66)54-19-7-2-8-20-54)83-91(85)88-79-71(67-31-15-27-63(51-67)55-21-9-3-10-22-55)39-35-59-43-47-82(75(59)79)48-44-60-36-40-72(80(89-91)76(60)82)68-32-16-28-64(52-68)56-23-11-4-12-24-56/h1-40,49-52H,41-48H2,(H,83,84,85)

InChI Key

JGKCDIRJUBRSTP-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC(=C5)C6=CC=CC=C6)OP(=O)(OC7=C(C=CC1=C37)C8=CC=CC(=C8)C9=CC=CC=C9)NP1(=O)OC2=C(C=CC3=C2C2(CC3)CCC3=C2C(=C(C=C3)C2=CC=CC(=C2)C2=CC=CC=C2)O1)C1=CC=CC(=C1)C1=CC=CC=C1

Origin of Product

United States

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